molecular formula C18H18N4O B2976960 6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 898640-18-1

6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No. B2976960
CAS RN: 898640-18-1
M. Wt: 306.369
InChI Key: KQIMEBRFFMDKKN-UHFFFAOYSA-N
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Description

6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one, commonly known as BDMT, is a synthetic compound that belongs to the triazine family. It has been used in various scientific research studies due to its unique chemical structure and properties.

Scientific Research Applications

Synthesis Methodology and Molecular Structure

A study by Hwang et al. (2006) detailed the synthesis and molecular structure of a related compound, showcasing the chemical versatility and potential applications of triazine derivatives in creating complex molecular architectures. This compound exhibits extensive intermolecular hydrogen bonding and pi-pi stacking interactions, indicative of its potential for further chemical modifications and applications in material science (Hwang, Tu, Wang, & Lee, 2006).

Corrosion Inhibition

Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors, highlighting the potential of triazine derivatives to offer extra stability and high inhibition efficiencies against steel corrosion. This implies that similar triazine compounds could be tailored for specific applications in corrosion inhibition (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including triazine compounds, and screened them for antimicrobial activities. Their findings suggest that certain triazine derivatives possess good to moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Larvicidal and Antimicrobial Activities

Kumara et al. (2015) reported on the preparation of novel triazinone derivatives and evaluated their growth inhibition properties against certain bacterial and fungal pathogens. The study also assessed the mosquito larvicidal activity of these compounds, suggesting their potential application in pest control and antimicrobial treatments (Kumara, Naik, JagadeeshPrasad, AnushaG., Castelino, MadhuKumarD., Laxmana, & Nair, 2015).

properties

IUPAC Name

6-benzyl-3-(2,5-dimethylanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-12-8-9-13(2)15(10-12)19-18-20-17(23)16(21-22-18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIMEBRFFMDKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one

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